NBQX disodium

Description

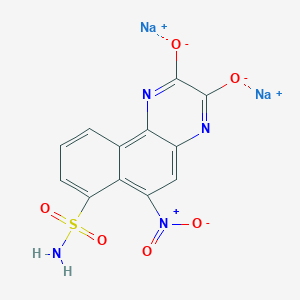

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O6S.2Na/c13-23(21,22)8-3-1-2-5-9(8)7(16(19)20)4-6-10(5)15-12(18)11(17)14-6;;/h1-4H,(H,14,17)(H,15,18)(H2,13,21,22);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJKYIUJRJEABK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=CC(=C2C(=C1)S(=O)(=O)N)[N+](=O)[O-])N=C(C(=N3)[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N4Na2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701019087 | |

| Record name | Disodium 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479347-86-9 | |

| Record name | Nbqx disodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479347869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NBQX disodium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSU8N86V27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Formation of the Benzo[f]quinoxaline Backbone

The core structure is synthesized via condensation reactions. A plausible route involves:

-

Nitration and sulfonation of a benzene precursor to introduce nitro (-NO₂) and sulfonamide (-SO₂NH₂) groups at positions 6 and 7, respectively.

-

Dihydroxylation at positions 2 and 3, followed by oxidation to form the dioxo groups.

-

Cyclization to yield the tetrahydrobenzo[f]quinoxaline system, stabilized by resonance.

Key intermediates are confirmed through spectroscopic data (e.g., NMR, mass spectrometry), though specific reaction conditions (temperature, catalysts) remain undisclosed in public domains.

Salt Formation

The disodium salt is generated by treating the free acid form (NBQX) with sodium hydroxide in a polar solvent (e.g., water or ethanol). The reaction proceeds as:

The disodium form enhances aqueous solubility (>20 mg/mL in water), critical for in vivo applications.

Purification and Crystallization Techniques

Solvent Recrystallization

Crude this compound salt is purified via recrystallization from dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The process involves:

Table 1: Solubility Profile of this compound Salt

Analytical Characterization

Purity Assessment

This compound salt batches are validated using high-performance liquid chromatography (HPLC), achieving ≥98% purity. Critical impurities include unreacted intermediates (e.g., nitro precursors) and residual solvents.

Spectroscopic Confirmation

Table 2: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₆N₄O₆SNa₂ | |

| Molecular Weight | 380.24 g/mol | |

| CAS Number | 479347-86-9 | |

| Melting Point | >250°C (decomposes) |

Scale-Up Considerations

Industrial Synthesis

Large-scale production employs continuous flow reactors to optimize yield and reduce byproducts. Key parameters include:

Quality Control in Batch Production

-

In-process Testing : pH monitoring during salt formation (target pH 7–8).

-

Residual Solvent Analysis : Gas chromatography (GC) to ensure DMSO/DMF levels <0.1%.

Challenges and Optimization Strategies

Solubility Limitations

Despite high aqueous solubility, this compound salt exhibits poor solubility in organic solvents (e.g., DMF: 1 mg/mL). Strategies to address this include:

Stability Issues

-

Light Sensitivity : Degradation under UV light necessitates amber glass packaging.

-

Hydrolysis Prevention : Storage at -20°C reduces hydrolysis of the sulfonamide group.

| Supplier | Purity | Form | Storage | Price (5 mg) |

|---|---|---|---|---|

| BioGems | ≥98% | Crystalline | -20°C | $113.00 |

| GlpBio | ≥98% | Lyophilized | -80°C | $129.00 |

| Hello Bio | >99% | Powder | -20°C | $98.50 |

Recent Advances in Synthetic Methodologies

Chemical Reactions Analysis

Types of Reactions

NBQX disodium salt undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield various substituted quinoxaline derivatives .

Scientific Research Applications

Neuroprotection

Case Study:

In a rat focal ischemia model, NBQX demonstrated significant neuroprotective effects by reducing neuronal death and preserving brain function post-injury. The study indicated that treatment with NBQX resulted in a dose-dependent decrease in tissue loss following ischemic events .

Data Table: Neuroprotective Effects of NBQX

| Study Reference | Model Used | Dosage | Outcome |

|---|---|---|---|

| Gill et al. (1992) | Rat focal ischemia | Varies | Reduced tissue loss |

| Wrathall et al. (1994) | Spinal cord injury | Varies | Improved functional recovery |

Anticonvulsant Activity

NBQX has been shown to exhibit anticonvulsant properties in various rodent models. It effectively reduces seizure activity induced by glutamate excitotoxicity.

Case Study:

A study by Chapman et al. (1991) reported that NBQX significantly decreased seizure frequency in mice subjected to induced seizures, highlighting its potential as a therapeutic agent for epilepsy .

Data Table: Anticonvulsant Efficacy of NBQX

| Study Reference | Model Used | Dosage | Outcome |

|---|---|---|---|

| Chapman et al. (1991) | Mouse seizure model | Varies | Decreased seizure frequency |

Electrophysiological Studies

NBQX is widely used in electrophysiological experiments to isolate NMDA receptor currents by blocking AMPA receptor-mediated responses.

Application Example:

In hippocampal neuron cultures, NBQX was utilized to inhibit evoked and spontaneous excitatory postsynaptic currents (EPSCs), allowing researchers to study NMDA receptor activity without interference from AMPA receptors .

Data Table: Electrophysiological Applications of NBQX

| Study Reference | Cell Type | Concentration Used | Result |

|---|---|---|---|

| Hello Bio (2024) | Mouse cortical neurons | 10 µM | Complete blockade of AMPA currents |

| Tocris Bioscience (2018) | Hippocampal neurons | 10 µM | Isolation of NMDA receptor currents |

Mechanism of Action

NBQX disodium salt exerts its effects by selectively and competitively binding to the AMPA and kainate receptors, thereby blocking the action of glutamate, the primary excitatory neurotransmitter in the central nervous system. This blockade prevents the influx of calcium ions, which is crucial for excitatory neurotransmission. The compound has been shown to decrease levels of mTOR and BDNF, which are involved in cellular growth and survival pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Pharmacological and Chemical Comparisons

Key Research Findings :

Superior Neuroprotection vs. This highlights the critical role of AMPA receptors in excitotoxic injury .

Enhanced Analgesia vs. MK-801 :

- In collagen-induced arthritis, intra-articular NBQX (8 mg/kg) produced stronger analgesia (PWT increase: 45%) than MK-801 (30%) at 4 hours post-administration (P < 0.05) .

Lipid Partitioning Advantage :

- The disodium salt form of NBQX exhibits 28-fold higher lipid partitioning at pH 7 compared to its free acid form, enhancing blood-brain barrier penetration .

Clinical and Research Implications

However, its short half-life (~30 minutes) necessitates repeated dosing in prolonged treatments . Emerging studies advocate for clinical trials targeting AMPA receptors in stroke and epilepsy, given their dominant role in excitotoxicity .

Biological Activity

NBQX disodium salt, chemically known as 2,3-Dioxo-6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide disodium salt, is a potent and selective antagonist of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors. This compound has garnered significant attention in neuropharmacology due to its diverse biological activities, including neuroprotection, anticonvulsant effects, and modulation of synaptic transmission.

- Molecular Formula : C₁₂H₆N₄Na₂O₆S

- Molecular Weight : 380.2 g/mol

- CAS Number : 479347-86-9

- Purity : ≥98%

- Solubility : Water-soluble disodium salt

NBQX acts primarily by blocking AMPA and kainate receptors, which are critical for excitatory neurotransmission in the central nervous system. The compound exhibits competitive inhibition with IC50 values of 0.15 µM for AMPA receptors and 4.8 µM for kainate receptors . By inhibiting these receptors, NBQX reduces excitatory postsynaptic currents (EPSCs), thereby modulating neuronal excitability and protecting against excitotoxicity caused by excessive glutamate release.

Neuroprotective Effects

NBQX has demonstrated significant neuroprotective properties in various models of neurological injury. For instance, in studies involving spinal cord injury (SCI), NBQX administration resulted in a dose-dependent reduction in tissue loss and improved functional outcomes. The highest doses led to nearly a 33% decrease in lesion length and doubled the area of residual white matter compared to control groups .

Anticonvulsant Activity

In models of epilepsy induced by pentylenetetrazol (PTZ), NBQX effectively decreased seizure duration and frequency. Research indicated that treatment with NBQX increased the latency to seizure onset and reduced overall seizure scores in treated rats . This suggests its potential utility as an anticonvulsant agent.

Behavioral Modulation

Studies have also explored the effects of NBQX on social behaviors. In a controlled experiment involving adolescent and adult rats, higher doses of NBQX significantly suppressed social interactions without affecting locomotor activity, indicating a specific impact on social behavior mediated by AMPA receptor inhibition .

Research Findings

Case Studies

-

Spinal Cord Injury Model :

- In a study involving female Sprague-Dawley rats subjected to SCI, NBQX was administered at various doses (1.5 nmol, 5 nmol, 15 nmol). Results showed that the highest dose significantly preserved gray matter at the injury site and enhanced serotonin immunoreactivity, suggesting improved motor function recovery .

- PTZ-Induced Seizures :

Q & A

Q. How should NBQX disodium salt be prepared for in vitro studies to ensure optimal solubility and stability?

this compound salt is water-soluble up to 100 mM, as demonstrated in hippocampal slice experiments and cell culture protocols. For stock solutions, dissolve the compound in ultrapure water (e.g., 1 ml water for a 100 mM solution). Avoid organic solvents like DMSO unless necessary for specific assays, as they may introduce confounding effects. Aliquot and store at -20°C to prevent freeze-thaw degradation .

Q. What is the selectivity profile of this compound salt for AMPA vs. kainate receptors?

this compound salt is a competitive antagonist with higher selectivity for AMPA receptors (IC50 = 0.7 ± 0.1 μM) compared to kainate receptors (IC50 = 0.7 ± 0.03 μM in HIP-009 cells). However, at higher concentrations (>20 μM), it non-specifically inhibits kainate receptors, necessitating careful dose optimization to isolate AMPA-mediated effects .

Q. What are standard protocols for validating NBQX’s neuroprotective effects in glutamatergic excitotoxicity models?

In cortical neuron cultures, pre-incubate cells with 10–30 μM this compound salt for 30 minutes before inducing excitotoxicity (e.g., via glutamate or kainate exposure). Measure intracellular calcium flux or cell viability after 24–48 hours. Include controls with NMDA receptor blockers (e.g., CPP) to confirm AMPA-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported neuroprotective efficacy across different ischemic stroke models?

Discrepancies arise from variations in administration timing and dosage. For example, in rat middle cerebral artery occlusion (MCAO) models, a 30 mg/kg intravenous dose at occlusion and 1 hour post-occlusion showed neuroprotection, while delayed administration (>2 hours) failed. Always align dosing schedules with the therapeutic window of the specific pathology under study .

Q. What experimental strategies mitigate off-target effects on kainate receptors during AMPA receptor studies?

To isolate AMPA receptor activity:

Q. How should researchers address batch-to-batch variability in this compound salt purity?

Purity (>98%) is critical for reproducibility. Prior to use:

Q. What are optimal in vivo dosing regimens for studying NBQX’s anticonvulsant effects in rodent seizure models?

In pentylenetetrazole (PTZ)-induced seizures, intraperitoneal administration of 20 mg/kg this compound salt for 3 consecutive days reduces seizure severity. Monitor plasma levels to ensure sustained micromolar concentrations, as its short half-life (~30 minutes) may require multiple daily doses .

Data Interpretation and Technical Challenges

Q. Why do electrophysiological recordings sometimes show incomplete blockade of AMPA-mediated EPSCs with NBQX?

Incomplete inhibition may result from:

- Residual kainate receptor activity (use subunit-specific antagonists).

- Voltage-dependent relief of NBQX blockade at depolarized membrane potentials.

- Multivesicular release at high-frequency synapses, which overwhelms NBQX’s inhibitory capacity. Include γ-DGG (a low-affinity antagonist) to assess release dynamics .

Q. How to reconcile conflicting results in synaptic plasticity studies using NBQX?

NBQX’s efficacy in blocking long-term potentiation (LTP) depends on stimulation protocols. For theta-burst stimulation (TBS)-induced LTP, 10 μM NBQX is sufficient, but higher frequencies (≥100 Hz) may require co-application with NMDA receptor antagonists. Always report stimulation parameters and buffer conditions (e.g., Mg²⁺ concentration) .

Methodological Best Practices

Q. What controls are essential when using this compound salt in optogenetics or electrophysiology?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.